molecular formula C25H28N4O4S2 B2504430 3-[2-(环己烯-1-基)乙基]-4-氧代-N-[2-(4-磺酰胺基苯基)乙基]-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺 CAS No. 422530-47-0

3-[2-(环己烯-1-基)乙基]-4-氧代-N-[2-(4-磺酰胺基苯基)乙基]-2-硫代亚甲基-1H-喹唑啉-7-甲酰胺

货号: B2504430
CAS 编号: 422530-47-0
分子量: 512.64
InChI 键: OEDUBIFPEDXZTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4S2 and its molecular weight is 512.64. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural Characteristics

The compound features a quinazoline core with various substituents, including:

  • A cyclohexenyl group that may enhance lipophilicity.
  • A sulfamoyl phenyl moiety that could contribute to its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the quinazoline structure can lead to enhanced potency against specific cancer types, such as breast and lung cancer.

Antimicrobial Properties

In addition to anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This dual functionality makes it a candidate for further exploration in both oncology and infectious disease treatments.

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that the compound's unique structural features contribute to its enhanced anticancer activity compared to other quinazoline derivatives.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The results showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

Drug Development Potential

Given its promising biological activities, further studies are warranted to explore:

  • In Vivo Efficacy : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Systematic modifications can be made to optimize potency and selectivity.
  • Combination Therapies : Investigating the effects of this compound in combination with existing therapies could enhance treatment outcomes for resistant cancer types or infections.

生物活性

Overview of Quinazoline Derivatives

Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are known for their potential as antitumor, antimicrobial, anti-inflammatory, and antihypertensive agents. The specific compound possesses a unique structure that may influence its biological properties.

Structural Features

The compound “3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide” features:

  • A quinazoline core : This bicyclic structure is crucial for its interaction with biological targets.
  • Sulfamoyl group : Known for enhancing pharmacological properties and solubility.
  • Cyclohexenyl substituent : May contribute to lipophilicity and potentially influence receptor binding.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research has shown that modifications on the quinazoline ring can lead to enhanced activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups have demonstrated increased potency in inhibiting cancer cell proliferation.

Antimicrobial Activity

Some quinazoline derivatives exhibit significant antimicrobial activity. The presence of the sulfamoyl group in the compound may enhance its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Anti-inflammatory Effects

Studies indicate that quinazoline derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study investigated various quinazoline derivatives and found that those with specific substitutions exhibited potent cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells).
    • The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Properties :
    • Research demonstrated that certain quinazoline compounds showed activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
    • The sulfamoyl moiety was identified as a key structural feature contributing to this activity.
  • Anti-inflammatory Studies :
    • In vitro studies indicated that quinazoline derivatives could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in macrophages.

Summary Table of Biological Activities

Biological ActivityFindingsReferences
AnticancerInduced apoptosis in A549 cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibited NF-kB signaling

属性

CAS 编号

422530-47-0

分子式

C25H28N4O4S2

分子量

512.64

IUPAC 名称

3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H28N4O4S2/c26-35(32,33)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(34)29(24(21)31)15-13-17-4-2-1-3-5-17/h4,6-11,16H,1-3,5,12-15H2,(H,27,30)(H,28,34)(H2,26,32,33)

InChI 键

OEDUBIFPEDXZTH-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=S

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。